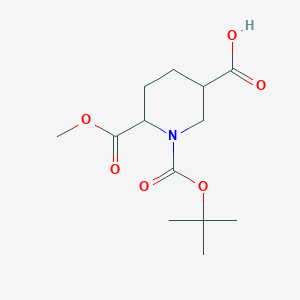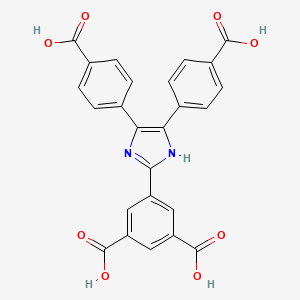![molecular formula C7H7N3O B12960311 3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B12960311.png)
3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one is a heterocyclic compound that features a fused pyrazole and pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with suitable electrophiles under controlled conditions. For example, the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl) or lead tetraacetate (Pb(OAc)4) can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced derivatives.
科学的研究の応用
3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one can be compared with other similar compounds, such as:
Imidazo[1,5-a]pyridine derivatives: These compounds share a similar fused ring system and exhibit comparable chemical and biological properties.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds also feature a fused pyrazole and pyridine ring system and are used in similar applications.
The uniqueness of this compound lies in its specific structural configuration, which can impart distinct reactivity and biological activity compared to its analogs.
特性
分子式 |
C7H7N3O |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
3-amino-1H-pyrazolo[1,5-a]pyridin-2-one |
InChI |
InChI=1S/C7H7N3O/c8-6-5-3-1-2-4-10(5)9-7(6)11/h1-4H,8H2,(H,9,11) |
InChIキー |
QQRYZMXZSVCFTR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=O)NN2C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-3,6-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12960234.png)













